molecular formula C21H28N4 B5911177 N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine

N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine

Cat. No. B5911177
M. Wt: 336.5 g/mol
InChI Key: YXAMMGSXGMHYQR-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine, commonly known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system.

Mechanism of Action

DMXB-A selectively activates the α7 N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine, which is involved in a variety of physiological processes including neurotransmitter release, synaptic plasticity, and inflammation. Activation of the α7 this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Biochemical and physiological effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of inflammation. It has also been shown to improve cognitive function and to have neuroprotective effects in animal models of neurological injury.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for use in laboratory experiments, including its high degree of selectivity for the α7 N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine and its ability to cross the blood-brain barrier. However, its relatively short half-life and potential for toxicity at high doses may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on DMXB-A, including the development of more potent and selective agonists for the α7 N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine, the investigation of its potential therapeutic applications in a wider range of neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular level. Further research is needed to fully understand the potential of DMXB-A as a therapeutic agent.

Synthesis Methods

DMXB-A can be synthesized using a variety of methods, including the reaction of 4-(4-methylbenzyl)-1-piperazine with 4-dimethylaminobenzaldehyde in the presence of a suitable catalyst. The resulting product can be purified by column chromatography to obtain a high degree of purity.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as potential applications in the treatment of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N,N-dimethyl-4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4/c1-18-4-6-20(7-5-18)17-24-12-14-25(15-13-24)22-16-19-8-10-21(11-9-19)23(2)3/h4-11,16H,12-15,17H2,1-3H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAMMGSXGMHYQR-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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